molecular formula C5H2BrF3N2O B11867121 2-Bromo-6-(trifluoromethoxy)pyrazine

2-Bromo-6-(trifluoromethoxy)pyrazine

Cat. No.: B11867121
M. Wt: 242.98 g/mol
InChI Key: MRKFXADHXBWMIJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)pyrazine is a chemical compound with the molecular formula C5H2BrF3N2O. It is a pyrazine derivative that contains a bromine atom and a trifluoromethoxy group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethoxy)pyrazine can be achieved through several methods. One common approach involves the bromination of 6-(trifluoromethoxy)pyrazine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethoxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-(trifluoromethoxy)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethoxy)pyrazine in chemical reactions involves the activation of the bromine atom or the trifluoromethoxy group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyrazine ring. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(trifluoromethoxy)pyrazine is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the pyrazine ring. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical transformations .

Properties

Molecular Formula

C5H2BrF3N2O

Molecular Weight

242.98 g/mol

IUPAC Name

2-bromo-6-(trifluoromethoxy)pyrazine

InChI

InChI=1S/C5H2BrF3N2O/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H

InChI Key

MRKFXADHXBWMIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Br)OC(F)(F)F

Origin of Product

United States

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